1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid
Description
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid is a piperidine-carboxylic acid derivative featuring a substituted pyridine moiety. Its structure includes a 3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl group attached to the piperidine ring, with a carboxylic acid functional group at the 4-position. This compound is part of a broader class of heterocyclic molecules explored for medicinal and agrochemical applications due to the bioactivity-enhancing trifluoromethyl and chloro substituents.
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O2/c14-10-5-9(13(15,16)17)6-18-11(10)7-19-3-1-8(2-4-19)12(20)21/h5-6,8H,1-4,7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULLVRCVIPQZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination Using Sulfur Tetrafluoride (SF4)
A prominent industrially viable method for introducing trifluoromethyl groups into piperidine carboxylic acids involves the use of sulfur tetrafluoride (SF4) as a fluorinating agent. The process is characterized by:
- Reacting piperidine-4-carboxylic acid or its monochloro derivatives with SF4 in a mixed solvent system.
- The solvent mixture typically consists of anhydrous hydrogen fluoride and methyl chloride (or dichloromethane/trichloromethane) in a mass ratio ranging from 1:1 to 1:10.
- The reaction is conducted at temperatures between 50 and 150 °C for 3–4 hours under stirring.
- After reaction completion, the mixture is cooled, quenched in ice water, neutralized to pH 10 with sodium hydroxide, extracted with an organic solvent, and purified by distillation.
This method offers several advantages:
- Short reaction time and low reaction pressure compared to other fluorination methods.
- High yield and stable product quality.
- The mixed solvent system reduces vapor pressure and protects amino groups from degradation by SF4.
- The reaction mechanism involves conversion of carboxylic acid groups to acyl fluorides, which further react with SF4 to form trifluoromethyl groups.
The overall fluorination reaction can be summarized as:
$$
\text{R-COOH} + \text{SF}4 \rightarrow \text{R-COF} + \text{SOF}2 + \text{HF}
$$
$$
\text{R-COF} + \text{SF}4 \rightarrow \text{R-CF}3 + \text{SOF}_2
$$
Where R represents the piperidine or pyridine ring system.
Optimization Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Temperature | 50–150 °C (preferably 75–105 °C) | Controls reaction rate and selectivity |
| SF4 to substrate molar ratio | 1.5–3.0 (preferably 2.1–2.7) | Excess SF4 improves yield but excessive waste |
| Solvent ratio (piperidine acid: solvent) | 1:1 to 1:8 (preferably 1:2 to 1:5) | Solvent protects amino groups and reduces pressure |
| Reaction time | 3–4 hours | Sufficient for complete fluorination |
This method is described in detail in patent CN102603611B and is recognized for its industrial applicability due to scalability and reproducibility.
Synthesis of the Pyridinylmethyl Substituent and Coupling
The pyridine ring bearing the 3-chloro and 5-trifluoromethyl substituents can be prepared through selective halogenation and trifluoromethylation steps, often starting from substituted pyridinyl amines or bromides.
Catalytic Amination and Coupling
Literature reports (e.g., ACS Publications, 2014) describe the synthesis of related derivatives via:
- Catalytic amination of 2-bromo-5-substituted pyridines using palladium catalysts (e.g., Pd2(dba)3) and ligands like xantphos.
- Coupling of substituted pyridinyl amines with piperidine derivatives under mild conditions.
- Use of thiocarbonyldiimidazole or phenoxycarbonyl chloride to facilitate coupling steps.
- Microwave-assisted reactions to improve yields and reduce reaction times.
Purification and Characterization
After synthesis, the compound is typically purified by:
- Extraction with organic solvents such as dichloromethane or trichloromethane.
- Distillation or recrystallization to remove impurities.
- Analytical techniques including ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure.
Summary Table of Preparation Methods
| Preparation Stage | Method/Technique | Key Reagents/Conditions | Advantages |
|---|---|---|---|
| Trifluoromethylation | SF4 fluorination in mixed solvent | SF4, piperidine carboxylic acid, HF/CH3Cl, 75–105 °C, 3–4 h | High yield, low pressure, scalable |
| Pyridine ring functionalization | Pd-catalyzed amination and coupling | Pd2(dba)3, xantphos, Cs2CO3, acetonitrile | Selective substitution, mild conditions |
| Coupling to piperidine | Thiocarbonyldiimidazole-assisted coupling | 40 °C, DMF | Efficient formation of carbothioamide |
| Purification | Extraction, distillation, recrystallization | Organic solvents, neutralization steps | High purity, stable product |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions can be carried out using lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reactions often involve nucleophiles like amines or alcohols, with conditions optimized for high yield.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by:
- IUPAC Name : 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid
- Molecular Formula : C13H14ClF3N2O2
- Molecular Weight : 308.71 g/mol
- Structural Features : The presence of a piperidine ring, a carboxylic acid group, and a trifluoromethyl-substituted pyridine enhances its reactivity and interaction with biological targets.
Medicinal Chemistry
The compound has been studied for its potential as a drug candidate due to its ability to interact with various biological targets. It exhibits properties that may inhibit specific enzymes or receptors involved in disease pathways.
Anticancer Activity
Research indicates that derivatives of this compound may possess anticancer properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation by targeting signaling pathways associated with tumor growth and survival .
Neuropharmacology
The compound's structural characteristics suggest potential applications in neuropharmacology. It may influence neurotransmitter systems, making it a candidate for the treatment of neurological disorders such as depression or anxiety .
Inhibition Studies
A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures inhibited the activity of specific kinases involved in cancer progression. This suggests that this compound could also exhibit similar inhibitory effects .
Conclusion and Future Directions
The applications of this compound are broad, particularly in the fields of medicinal chemistry and pharmacology. Its potential as an anticancer agent and its possible neuropharmacological effects warrant further investigation through clinical studies and trials.
Future research should focus on:
- Elucidating the precise mechanisms of action.
- Conducting comprehensive safety evaluations.
- Exploring its efficacy in various disease models.
Mechanism of Action
The mechanism by which 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
Key Observations :
- Solubility and Bioavailability : The ethyl ester (lipophilic) and methylamide (enhanced hydrogen-bonding capacity) derivatives likely exhibit improved membrane permeability compared to the polar carboxylic acid .
- Synthetic Flexibility : The carboxylic acid serves as a precursor for esters and amides, enabling tailored pharmacokinetic optimization .
Functional Group Impact on Bioactivity
- Chloro Substituent : Contributes to steric bulk and electronic effects, influencing selectivity in molecular interactions .
Pharmacologically Relevant Analogs
- Pyrazolo[4,3-d]pyrimidine-Piperidine Hybrid (Patent Compound): A structurally distinct analog with a pyrazolo-pyrimidine core attached to piperidine-4-carboxylic acid.
- Pyridine-Pyrazole Derivatives : Compounds like 5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1011397-82-2) highlight the role of fused heterocycles in enhancing bioactivity, though their specific targets differ .
Biological Activity
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperidine ring and a trifluoromethyl-substituted pyridine, suggests various biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C14H17ClF3N3O
- Molecular Weight : 335.75 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets through non-covalent interactions such as hydrogen bonding and electrostatic interactions. The trifluoromethyl group enhances its lipophilicity, potentially improving bioavailability and metabolic stability .
Key Mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes, including those involved in cancer progression and neurodegenerative diseases.
- Receptor Interaction : The compound may act as a ligand for different receptors, influencing cellular signaling pathways.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that derivatives of piperidine can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have been shown to induce apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
Neuroprotective Effects
The compound may also possess neuroprotective properties, particularly in the context of Alzheimer's disease. It has been suggested that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegeneration. This dual inhibition could enhance cognitive function by increasing acetylcholine levels in the brain .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature. The trifluoromethyl group contributes to its metabolic stability, suggesting a potential for prolonged therapeutic effects.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of piperidine derivatives for their biological activities:
Q & A
Q. Basic Research Focus
- Chromatography : HPLC with ≥95% purity thresholds is standard for assessing synthetic intermediates and final products .
- Spectroscopy :
- NMR : and NMR to verify substituent positions (e.g., trifluoromethyl group at pyridine-C5).
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., CHClFNO for the parent compound).
How should researchers resolve discrepancies between theoretical and experimental NMR data?
Q. Advanced Research Focus
- Byproduct identification : Use LC-MS to detect impurities (e.g., unhydrolyzed esters or side products from incomplete coupling).
- Dynamic NMR : Assess rotational barriers in piperidine rings that may cause signal splitting.
- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
- Solvent effects : Test in deuterated DMSO or CDCl to rule out solvent-induced shifts .
What medicinal chemistry applications are suggested by structural analogs of this compound?
Q. Advanced Research Focus
- Receptor targeting : The pyridine-piperidine scaffold is common in kinase inhibitors (e.g., EGFR or PI3K). The trifluoromethyl group enhances metabolic stability and binding affinity .
- Prodrug development : The carboxylic acid moiety can be esterified for improved bioavailability, with hydrolysis in vivo releasing the active form .
- Structure-activity relationship (SAR) : Modifications at the piperidine-4-carboxylic acid group (e.g., amidation) can alter pharmacokinetic properties .
What strategies enable efficient functionalization of the piperidine-4-carboxylic acid group?
Q. Advanced Research Focus
- Amide formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) with amines like methylamine or diethylamine .
- Esterification : React with alcohols (e.g., methanol) under acidic catalysis (HSO) or Mitsunobu conditions for stereospecificity.
- Protection-deprotection : Temporarily protect the carboxylic acid as a tert-butyl ester (Boc) to prevent interference during subsequent reactions .
What mechanistic insights explain cyclization efficiency in pyridine-piperidine hybrid syntheses?
Q. Advanced Research Focus
- Catalytic pathways : Palladium or copper catalysts facilitate C–N coupling between pyridine and piperidine intermediates. For example, Pd(OAc) with XPhos ligand enables efficient cross-coupling under inert atmospheres .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps .
- Kinetic vs. thermodynamic control : Higher temperatures favor thermodynamically stable products, while lower temperatures may yield kinetic intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
